N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione moiety and a nitrothiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by nitration and subsequent cyclization. One common approach is to react 5-nitrothiophene-2-carboxylic acid with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to form the desired isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly solvents to enhance yield and reduce waste. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline-1,3-dione moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The nitrothiophene group may also contribute to its biological activity by participating in redox reactions or forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide: Contains a naphthalene ring instead of a thiophene ring.
Uniqueness
N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both the isoindoline-1,3-dione and nitrothiophene moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O5S/c17-11-7-2-1-6(5-8(7)12(18)15-11)14-13(19)9-3-4-10(22-9)16(20)21/h1-5H,(H,14,19)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOGVGZVRDCBGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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